
5-(4-Chloroanilino)-5-oxopent-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chloroanilino)-5-oxopent-2-enoic acid is an organic compound that features a chloroaniline group attached to a pentenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloroanilino)-5-oxopent-2-enoic acid typically involves the reaction of 4-chloroaniline with a suitable pentenoic acid derivative. One common method is the Knoevenagel condensation, where 4-chloroaniline reacts with an α,β-unsaturated carbonyl compound in the presence of a base such as piperidine . The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl compound, followed by elimination to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Knoevenagel condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloroanilino)-5-oxopent-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
5-(4-Chloroanilino)-5-oxopent-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(4-Chloroanilino)-5-oxopent-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: A precursor in the synthesis of 5-(4-Chloroanilino)-5-oxopent-2-enoic acid.
5-Oxopent-2-enoic acid: Another precursor used in the synthesis.
Other Chloroaniline Derivatives: Compounds with similar structures but different substituents on the aniline ring.
Uniqueness
This compound is unique due to its specific combination of a chloroaniline group and a pentenoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
917614-32-5 |
|---|---|
Molecular Formula |
C11H10ClNO3 |
Molecular Weight |
239.65 g/mol |
IUPAC Name |
5-(4-chloroanilino)-5-oxopent-2-enoic acid |
InChI |
InChI=1S/C11H10ClNO3/c12-8-4-6-9(7-5-8)13-10(14)2-1-3-11(15)16/h1,3-7H,2H2,(H,13,14)(H,15,16) |
InChI Key |
UNVFLBUBIIKALF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC=CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



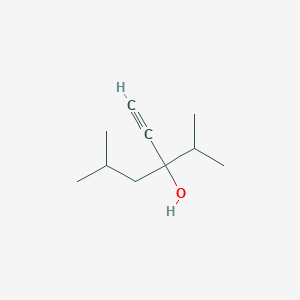
![1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide](/img/structure/B12623745.png)
![2-[2-(Naphthalen-1-yl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B12623751.png)
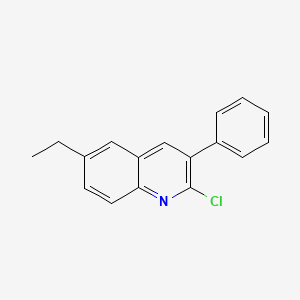
![5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione](/img/structure/B12623775.png)
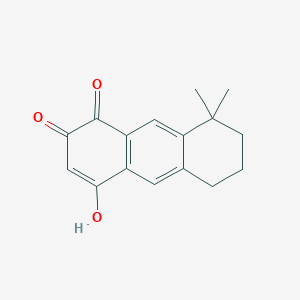
![(4-butyl-6-chloro-2-oxochromen-7-yl) (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B12623781.png)
![(6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12623787.png)
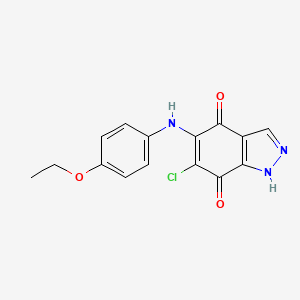
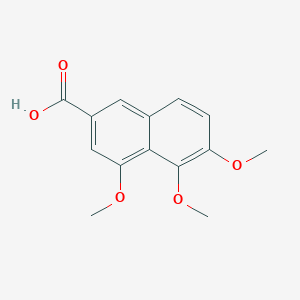
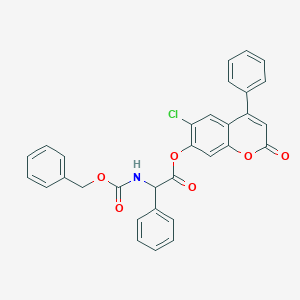
![2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline](/img/structure/B12623803.png)
![1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride](/img/structure/B12623808.png)
